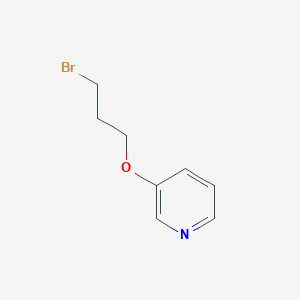

3-(3-Bromopropoxy)pyridine

Übersicht

Beschreibung

3-(3-Bromopropoxy)pyridine is a useful research compound. Its molecular formula is C8H10BrNO and its molecular weight is 216.07 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

3-(3-Bromopropoxy)pyridine is an organic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications in pharmacology.

Chemical Structure and Properties

This compound is characterized by a pyridine ring substituted with a bromopropoxy group. The presence of the bromine atom and the propoxy chain significantly influences its chemical reactivity and biological interactions.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits notable antimicrobial activity. In vitro assays demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Antiviral Activity

The compound has also been evaluated for antiviral properties, particularly against influenza viruses. Studies show that it inhibits viral replication by interfering with the viral entry process into host cells. This was substantiated by a reduction in viral load in treated cell cultures.

Anticancer Potential

Preliminary research suggests that this compound may possess anticancer properties. In cellular assays, it demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves induction of apoptosis through activation of caspase pathways.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| A549 (Lung) | 20 |

The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells:

- Cell Membrane Disruption : The compound's lipophilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity.

- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways critical for pathogen survival.

- Signal Transduction Modulation : By influencing signaling pathways, it can induce apoptotic processes in cancer cells.

Study on Antimicrobial Efficacy

In a controlled laboratory setting, researchers tested the efficacy of this compound against common pathogens. Results indicated a significant reduction in colony-forming units (CFUs) in treated samples compared to controls, confirming its potential as an antimicrobial agent.

Evaluation of Anticancer Activity

A study published in a peer-reviewed journal explored the effects of this compound on human cancer cell lines. The results showed that the compound not only reduced cell viability but also induced morphological changes indicative of apoptosis. Further analysis revealed upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

3-(3-Bromopropoxy)pyridine serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its structural properties allow it to interact with biological targets effectively.

- Anticancer Activity : Recent studies have indicated that pyridine derivatives can act as inhibitors for specific receptors involved in cancer progression. For instance, compounds derived from pyridine have shown potential in inhibiting VEGFR-2 and c-MET, which are critical in tumor growth and metastasis .

- Pain Management : Research has also focused on developing dual-action ligands targeting histamine H3 and sigma-1 receptors for pain relief. Pyridine derivatives have been instrumental in designing these ligands, demonstrating significant analgesic effects in preclinical models .

Organic Synthesis

The compound is utilized as a building block for synthesizing more complex organic molecules. Its bromine atom facilitates various substitution reactions, making it a versatile reagent.

- Synthesis of 3-Pyridine Boronic Acid : this compound can be lithiated to produce 3-lithiopyridine, which is then used to synthesize 3-pyridine boronic acid. This compound is valuable in cross-coupling reactions, essential for constructing complex organic frameworks .

- Preparation of Novel Insecticides : The compound has been explored in the synthesis of nitropyridyl-based insecticides, which exhibit effective pest control properties without causing cross-resistance to other insecticide classes .

Material Science

Beyond its applications in pharmaceuticals and organic synthesis, this compound has potential uses in material science.

- Photovoltaic Materials : Pyridine derivatives have been investigated for their role in developing photovoltaic materials due to their electronic properties. Their ability to form charge-transfer complexes enhances the efficiency of solar cells .

Data Table: Applications Overview

Case Studies

- Anticancer Compound Development : A study focused on synthesizing new aryl pyridine derivatives that inhibit VEGFR-2 and c-MET receptors showed promising results with IC50 values indicating strong activity against cancer cell lines . The structural modifications involving brominated pyridines were crucial for enhancing potency.

- Dual Receptor Ligands for Pain Management : Research into dual piperidine-based ligands revealed that modifications to the pyridine core significantly affected their affinity and efficacy at sigma-1 receptors, leading to promising analgesic profiles in vivo .

Eigenschaften

IUPAC Name |

3-(3-bromopropoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO/c9-4-2-6-11-8-3-1-5-10-7-8/h1,3,5,7H,2,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNEDVBTXDIIWNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)OCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main application of 3-(3-Bromopropoxy)pyridine as highlighted in the research?

A1: The research article demonstrates the use of this compound as a key starting material in the synthesis of pyrido-oxazine derivatives []. This is achieved through a tandem SN2 and SNAr reaction with various primary amines.

Q2: What is the significance of the regioselectivity observed in the reactions involving this compound?

A2: The research highlights that reactions involving this compound and primary amines exhibit moderate to good regioselectivity, favoring cyclization at the 2-position of the pyridine ring []. This selectivity is crucial for obtaining the desired pyrido-oxazine products and showcases the influence of the compound's structure on its reactivity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.